2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
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Overview
Description
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is a synthetic organic compound that features a thiophene ring substituted with cyano and dimethyl groups, linked to a cyclohexanecarboxylic acid moiety through a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The cyano and dimethyl groups are introduced through substitution reactions using appropriate reagents.
Carbamoylation: The thiophene derivative is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Cyclohexanecarboxylation: Finally, the compound is coupled with cyclohexanecarboxylic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes involved in inflammation and cancer pathways, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used as anti-inflammatory and anesthetic agents.
Cyclohexanecarboxylic Acid Derivatives: Compounds such as ibuprofen and naproxen, which contain cyclohexanecarboxylic acid moieties, are well-known nonsteroidal anti-inflammatory drugs.
Uniqueness
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is unique due to its combined structural features of a thiophene ring and a cyclohexanecarboxylic acid moiety, which confer distinct pharmacological and electronic properties.
Biological Activity
2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a cyclohexane ring, a carboxylic acid group, and a thiophene moiety, suggests diverse biological activities. This article explores the biological activity of this compound through various studies and data tables, highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N2O3S, with a molecular weight of 306.4 g/mol. The compound's structure includes a cyano group which may enhance its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C15H18N2O3S |
Molecular Weight | 306.4 g/mol |
LogP | 2.4737 |
Polar Surface Area | 68.588 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 2 |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Similar compounds have shown promising antitumor effects, suggesting potential applications in cancer therapy.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties based on structural similarities with known anti-inflammatory agents.
- Enzyme Inhibition : Studies indicate that the compound could inhibit specific enzymes involved in metabolic pathways, which could be beneficial for treating conditions like gout or hyperuricemia.
The mechanism of action for this compound is not fully elucidated but may involve:
- Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound to various biological targets, which helps in understanding its therapeutic potential.
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated cytotoxic activity through mechanisms involving tubulin polymerization inhibition, which may be relevant for this compound as well.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Study on Antitumor Properties : A study reported that compounds with similar thiophene structures exhibited significant cytotoxicity against human tumor cell lines such as A549 and HeLa, indicating potential for further development as anticancer agents .
- Enzyme Inhibition Research : Research on xanthine oxidase inhibitors has shown that certain derivatives can effectively reduce enzyme activity, suggesting that this compound might also exhibit similar properties .
Comparative Analysis with Related Compounds
The following table compares the biological activity of several compounds with structural similarities to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(4-Chlorophenyl)-5-(dimethylamino)-1H-pyrrole | Contains a chlorophenyl group; cyclic structure | Antitumor activity |
3-(4-Methoxyphenyl)-4,5-dimethylthiazole | Features a thiazole ring; potential anti-inflammatory effects | Anti-inflammatory |
5-(4-Fluorophenyl)-1H-pyrrole | Fluorinated aromatic system; cyclic structure | Anticancer properties |
Properties
Molecular Formula |
C15H18N2O3S |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H18N2O3S/c1-8-9(2)21-14(12(8)7-16)17-13(18)10-5-3-4-6-11(10)15(19)20/h10-11H,3-6H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
TWHNUWXFSRUUQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCCCC2C(=O)O)C |
Origin of Product |
United States |
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